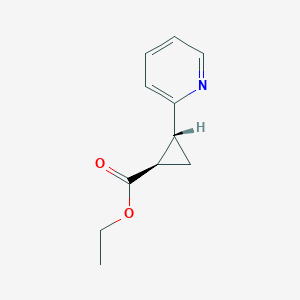
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10F3NO2. This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a propanone moiety. The trifluoromethoxy group is particularly notable for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and interactions in various chemical environments .
Preparation Methods
The synthesis of 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods can also incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interactions .
Comparison with Similar Compounds
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(5-Amino-2-(trifluoromethyl)phenyl)propan-1-one: This compound lacks the methoxy group, which can affect its reactivity and interactions.
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one: The position of the propanone moiety is different, which can influence the compound’s chemical properties and applications.
The unique combination of the trifluoromethoxy group and the amino group in this compound distinguishes it from other compounds, providing specific advantages in various applications .
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-[5-amino-2-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10F3NO2/c1-2-8(15)7-5-6(14)3-4-9(7)16-10(11,12)13/h3-5H,2,14H2,1H3 |
InChI Key |
HKLBMMSJFYAPED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


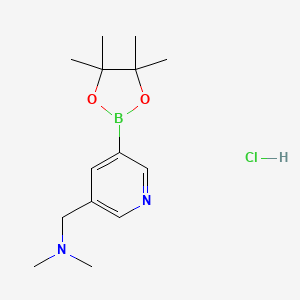
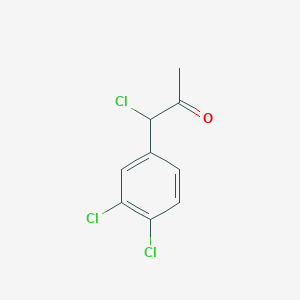
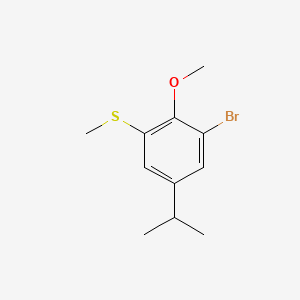
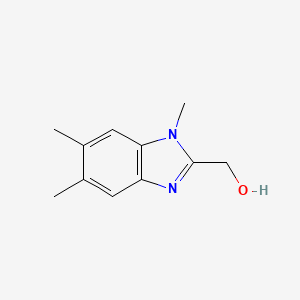

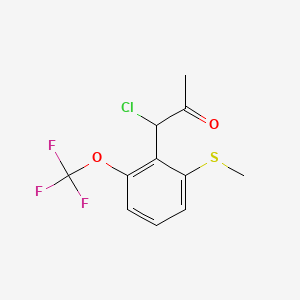

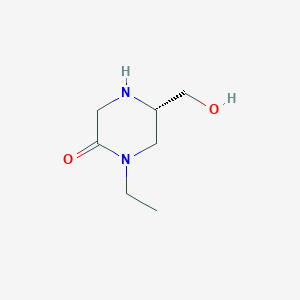
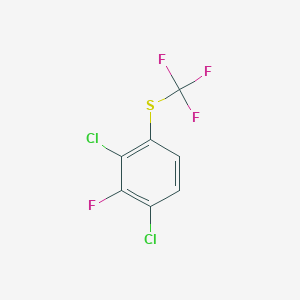
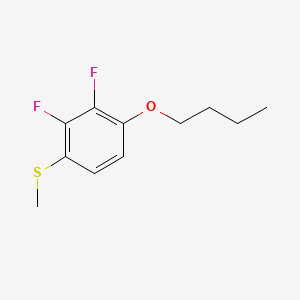
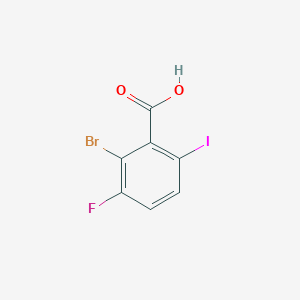
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)
